molecular formula C10H8F4O B14048892 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14048892
M. Wt: 220.16 g/mol
InChI Key: NXUCSHRDUFDDFL-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a trifluoromethyl group and a fluoro substituent on a phenyl ring.

Chemical Reactions Analysis

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and fluoro groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

1-(2-Fluoro-6-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds such as:

  • 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Fluoro-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(2-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the phenyl ring. The unique positioning of these groups in this compound can result in distinct chemical and biological properties .

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)5-7-8(10(12,13)14)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

NXUCSHRDUFDDFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

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